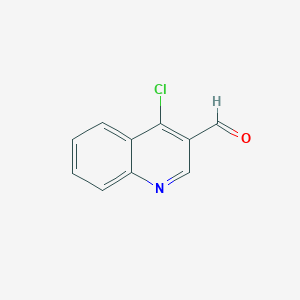

4-Chloroquinoline-3-carbaldehyde

Übersicht

Beschreibung

4-Chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 4-position and an aldehyde group at the 3-position makes this compound a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 3-position of the quinoline ring . Another method involves the reaction of 2-chloroaniline with ethyl acetoacetate followed by cyclization and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with various nucleophiles such as amines, thiols, and phenols.

Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions with compounds like hydrazines, hydroxylamines, and primary amines to form Schiff bases and hydrazones.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Condensation Reactions: Reagents like hydrazine hydrate, hydroxylamine hydrochloride, and primary amines are used.

Cyclization Reactions: Cyclization reactions often require catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like zinc chloride (ZnCl2).

Major Products Formed

Substitution Reactions: Products include various substituted quinolines with different functional groups at the 4-position.

Condensation Reactions: Products include Schiff bases, hydrazones, and other imine derivatives.

Cyclization Reactions: Products include fused heterocyclic systems such as quinoline-pyrazoles and quinoline-thiazoles.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound characterized by its quinoline structure, which includes a chloro group at the 4-position and an aldehyde group at the 3-position. Its molecular formula is with a molecular weight of approximately 191.61 g/mol . The unique positioning of functional groups enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex heterocyclic compounds. Its reactive aldehyde group allows for various transformations such as:

- Wittig reactions

- Reductive aminations

- Condensations

These reactions facilitate the construction of diverse organic molecules, contributing to advancements in synthetic organic chemistry .

The compound has been extensively studied for its biological properties, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Anticancer Potential : The compound has shown promise in developing anticancer agents. For instance, studies have reported its effectiveness against certain cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing pharmaceutical agents. Notable applications include:

- Antimalarial Drugs : The compound's derivatives have been explored for their potential as antimalarial agents, leveraging the biological activity associated with quinoline structures .

- Anti-inflammatory Agents : Several studies have indicated that modifications of this compound can lead to new anti-inflammatory drugs .

Case Study 1: Antimicrobial Derivatives

A study investigated the synthesis of various derivatives of this compound and their antimicrobial activities against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited notable inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents against resistant strains .

Case Study 2: Fluorescent Properties

Research into polyarylquinolines derived from this compound revealed their use as emitting chromophores due to inherent fluorescent properties. These compounds were subjected to nucleophilic addition reactions, resulting in derivatives with enhanced fluorescence suitable for applications in materials science and bioimaging .

Wirkmechanismus

The mechanism of action of 4-Chloroquinoline-3-carbaldehyde largely depends on its derivatives and the specific biological targets they interact with. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In the case of antimalarial activity, quinoline derivatives interfere with the heme detoxification process in Plasmodium parasites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the chloro group at the 2-position.

4-Bromoquinoline-3-carbaldehyde: Similar but with a bromo group instead of a chloro group at the 4-position.

4-Chloroquinoline-2-carbaldehyde: Similar but with the aldehyde group at the 2-position.

Uniqueness

4-Chloroquinoline-3-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which allows for selective reactions and the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biologische Aktivität

4-Chloroquinoline-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

This compound, with the molecular formula , is characterized by its quinoline structure, which is known for conferring various biological activities. The presence of the chloro and aldehyde functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Escherichia coli | 62.5 | Disruption of cell wall synthesis | |

| Candida albicans | 31.108 | Inhibition of biofilm formation | |

| Mycobacterium tuberculosis | 50 | Interference with nucleic acid synthesis |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : The compound disrupts the protein synthesis pathways in bacterial cells, leading to cell death.

- Biofilm Disruption : It has been shown to inhibit biofilm formation in Candida albicans, which is crucial for its virulence and resistance to treatment .

- Nucleic Acid Synthesis Interference : In Mycobacterium tuberculosis, it interferes with nucleic acid synthesis, which is vital for bacterial replication .

Case Studies

- Antibacterial Activity Against MRSA : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of standard antibiotics like ciprofloxacin .

- Antifungal Properties : Another investigation revealed that the compound exhibited antifungal activity against various strains, including Candida albicans, highlighting its potential in treating fungal infections .

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity. For instance, modifications in the substituents on the quinoline ring have led to compounds with improved potency against resistant strains of bacteria and fungi .

Table 2: Summary of Research Findings on Derivatives

| Derivative | Activity Type | Observed Effect |

|---|---|---|

| 6,8-Dibromo derivative | Antibacterial | Enhanced activity against E. coli |

| Hydroxy-substituted derivative | Antifungal | Significant inhibition of C. albicans biofilm formation |

Eigenschaften

IUPAC Name |

4-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCAOHUEDACTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363136 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201420-30-6 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloroquinoline-3-carbaldehyde a useful starting material in organic synthesis?

A1: this compound possesses several structural features that make it a valuable synthon:

- Reactive aldehyde group: This allows for various transformations, including Wittig reactions [, ], condensations, and reductive aminations.

- Chlorine at the 4-position: This serves as a leaving group, enabling substitution reactions and facilitating the introduction of diverse substituents via, for example, palladium-catalyzed cross-coupling reactions [, , ].

- Quinoline core: This nitrogen-containing heterocycle is prevalent in numerous biologically active compounds, making its derivatives attractive targets for medicinal chemistry research [, , ].

Q2: Can you provide an example of how this compound is used to synthesize biologically relevant compounds?

A2: Researchers have utilized this compound to synthesize 1H-pyrazolo[4,3-c]quinolines [, ]. This class of compounds exhibits promising biological activities and has garnered significant interest in medicinal chemistry. The synthetic route involves reacting the aldehyde with hydrazines, followed by a palladium-catalyzed intramolecular C-N bond formation and concurrent hydrazine N-N bond fission [].

Q3: How does the reaction temperature impact the synthesis of 1H-pyrazolo[4,3-c]quinolines from this compound?

A3: Interestingly, the reaction temperature plays a crucial role in determining the product distribution. Lower temperatures favor the formation of 1H-pyrazolo[4,3-c]quinolines, while higher temperatures lead to 4-anilinoquinoline-3-carbonitriles as the major product []. This temperature dependence allows for selective synthesis by simply adjusting the reaction conditions.

Q4: Beyond 1H-pyrazolo[4,3-c]quinolines, what other classes of compounds can be synthesized using this compound?

A4: The versatility of this compound extends to the synthesis of various other quinoline derivatives:

- Alkyl (Thieno[3,2-c]quinoline)-2-carboxylates: These compounds, synthesized through a base-promoted conjugate addition-elimination followed by Suzuki-Miyaura cross-coupling, have shown promising anticancer activity against the MCF-7 breast cancer cell line [].

- 4,6,8-Triarylquinoline-3-carbaldehydes: Synthesized via Suzuki-Miyaura cross-coupling with arylboronic acids, these compounds display intriguing photophysical properties and can be further derivatized [].

- (Z)- and (E)-3-Styryl-4-quinolones: These derivatives are accessible through Wittig reactions with benzylic ylides, offering control over the double bond geometry [].

Q5: What role does palladium catalysis play in utilizing this compound as a building block?

A5: Palladium catalysis plays a vital role in functionalizing the quinoline core derived from this compound. Specifically, Suzuki-Miyaura cross-coupling reactions allow for the introduction of various aryl and arylvinyl groups at the 4, 6, and 8 positions of the quinoline scaffold [, , ]. This methodology provides access to a diverse library of polysubstituted quinoline derivatives with tailored properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.